molecular formula C14H18O3 B14184924 hept-4-en-2-yl 2-hydroxybenzoate CAS No. 873888-85-8

hept-4-en-2-yl 2-hydroxybenzoate

Cat. No.: B14184924
CAS No.: 873888-85-8
M. Wt: 234.29 g/mol
InChI Key: AWFJMMINHWORIB-UHFFFAOYSA-N
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Description

Hept-4-en-2-yl 2-hydroxybenzoate is an ester derivative of 2-hydroxybenzoic acid (salicylic acid), where the hydroxyl hydrogen at the carboxylic acid group is replaced by a hept-4-en-2-yl chain. This structure confers unique physicochemical properties, including variable solubility and lipophilicity, depending on the ester chain’s length and unsaturation.

Properties

CAS No.

873888-85-8

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

hept-4-en-2-yl 2-hydroxybenzoate

InChI

InChI=1S/C14H18O3/c1-3-4-5-8-11(2)17-14(16)12-9-6-7-10-13(12)15/h4-7,9-11,15H,3,8H2,1-2H3

InChI Key

AWFJMMINHWORIB-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC(C)OC(=O)C1=CC=CC=C1O

Origin of Product

United States

Chemical Reactions Analysis

Hept-4-en-2-yl 2-hydroxybenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hept-4-en-2-yl 2-hydroxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological systems, making it useful in studies related to enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and analgesic properties.

    Industry: It is used in the formulation of fragrances and cosmetics due to its aromatic properties.

Mechanism of Action

The mechanism of action of hept-4-en-2-yl 2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The salicylate moiety can inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects. Additionally, the compound’s structure allows it to bind to receptors and modulate their activity, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among 2-hydroxybenzoate derivatives include:

  • Substituent position : The hydroxyl group at position 2 is critical for biological activity, as seen in bioreporter assays where isomers like 3-nitrobenzoate or 4-nitrobenzoate failed to induce responses .
  • Additional functional groups : For example, methyl 4-acetamido-2-hydroxybenzoate includes an acetamido group at position 4, which may alter solubility and antimicrobial properties .
Key Findings:
  • Ester Chain Impact : Ethyl 2-hydroxybenzoate’s microbial correlations (C. boidinii) suggest ester chain length influences species-specific interactions. Hept-4-en-2-yl’s longer chain may enhance membrane permeability or volatility .
  • Functional Group Effects : The acetamido group in methyl 4-acetamido-2-hydroxybenzoate likely broadens antimicrobial activity compared to unsubstituted esters, as seen in preservative applications .
  • Position-Specific Activity : Moving substituents (e.g., nitro or hydroxyl groups) from position 2 to 3 or 4 abolishes activity in bioreporter assays, underscoring the importance of the 2-hydroxy motif .

Physicochemical Properties

  • Reactivity : The double bond in hept-4-en-2-yl may participate in electrophilic additions or oxidation, unlike saturated esters.
  • Solubility : Methyl and ethyl esters exhibit higher water solubility than hept-4-en-2-yl derivatives, which could limit their application in aqueous systems .

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